N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, characterized by a bicyclic heteroaromatic core with substitutions at the N4, N6, and 1-positions. Its structure includes:
- N6: Diethylamino group (enhancing solubility and influencing pharmacokinetics).
- 1-position: Phenyl group (contributing to π-π stacking interactions).
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6/c1-3-27(4-2)21-25-19(24-16-10-8-9-15(22)13-16)18-14-23-28(20(18)26-21)17-11-6-5-7-12-17/h5-14H,3-4H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJIHMWMDINQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with potential biological activities, particularly in oncology. Research suggests that similar compounds exhibit promising activity against various cancer cell lines.
Preparation Methods
The synthesis of this compound involves multi-step reactions from readily available starting materials. A common synthetic route involves cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions, often using solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid or sodium acetate. Industrial production may involve optimized reaction conditions to ensure high yield and purity, including continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
The products formed depend on specific conditions and reagents. Oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Research indicates promising activity against various cancer cell lines.
In Vitro Studies :
| Cell Line | Cancer Type |
|---|---|
| A549 | Lung cancer |
| HepG2 | Hepatoma |
| MCF-7 | Breast cancer |
| PC-3 | Prostate cancer |
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases like CDK2, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Antifungal Pyrazolo[3,4-d]pyrimidine Derivatives
- NSC11668 (4-N,6-N-bis(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine) :
- Key Differences : Two 3-chlorophenyl groups at N4/N6 and a methyl group at the 1-position (vs. phenyl in the target compound).
- Activity : Potent antifungal agent targeting fungal plasma membrane ATPase (ScPma1p). Its bis-chlorophenyl groups likely enhance membrane penetration, while the methyl group reduces steric hindrance .
- Relevance : Highlights the importance of halogenated aryl groups in antifungal activity.
Kinase-Targeting Derivatives
- JAK3-Selective Inhibitors (Pyrimidine-4,6-diamine derivatives): Example: Compounds with 4- or 6-phenyl substitutions and tertiary amines at N6 (e.g., diethyl or morpholinopropyl groups). Activity: High selectivity for JAK3 over other kinases, attributed to substituent-driven interactions with the ATP-binding pocket. Diethyl groups at N6 may improve metabolic stability compared to bulkier substituents .
Anticancer Agents
- PR5-LL-CM01 (N6-(2-dimethylaminoethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine): Key Differences: 3,4-Dimethylphenyl at N4 and a dimethylaminoethyl group at N6 (vs. 3-chlorophenyl and diethylamino in the target compound). Activity: Potent PRMT5 inhibitor with antitumor effects. The dimethylaminoethyl group enhances cellular uptake, while methyl groups on the aryl ring optimize hydrophobic interactions .
Structural Analogs with Varied Substitutions
- N6-Butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Key Differences: 4-Chlorophenyl (vs. 3-chlorophenyl) at N4 and a butyl group (vs. diethyl) at N4.
Structure-Activity Relationship (SAR) Trends
- N4 Substitution :
- N6 Substitution: Diethylamino groups balance solubility and metabolic stability. Bulkier groups (e.g., morpholinopropyl) may improve selectivity but reduce permeability .
- 1-Position :
- Phenyl groups contribute to π-stacking in kinase inhibitors, while methyl groups (as in NSC11668) favor antifungal activity .
Biological Activity
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈ClN₅
- Molecular Weight : 345.83 g/mol
- CAS Number : 955339-25-0
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Research indicates that this compound exhibits promising activity against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- A549 (lung cancer)
- HepG2 (hepatoma)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- IC₅₀ Values :
The primary mechanism through which this compound operates involves the inhibition of specific kinases crucial for cell proliferation:
- Cyclin-dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2 activity, leading to disruption in the cell cycle and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure of pyrazolo[3,4-d]pyrimidines is pivotal for their biological activity. Variations in substituents on the phenyl ring and the diethyl group significantly affect potency:
| Compound | Substituent | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| 1a | 3-chlorophenyl | 2.24 | Antitumor |
| 1d | 4-chlorophenyl | 1.74 | Antitumor |
| 12b | Ethoxypropyl | 0.016 | EGFR Inhibition |
Study on Apoptosis Induction
A flow cytometric analysis revealed that this compound significantly induced apoptosis in A549 cells at low micromolar concentrations. This effect was attributed to its ability to activate caspase pathways leading to programmed cell death .
In Vivo Studies
While in vitro studies provide a foundation for understanding the anticancer potential of this compound, further research is required to evaluate its efficacy in vivo and its pharmacokinetic properties.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Core Formation | Urea, β-dicarbonyl, HCl/EtOH, reflux | Extend reaction time to 24–48 hr |
| N6-Diethylation | Diethylamine, K2CO3, DMF, 80°C | Use excess amine (2–3 eq) |
| Final Purification | Silica gel chromatography (EtOAc/Hexane) | Gradient elution for impurities |
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ for C21H22ClN6) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve absolute configuration for critical derivatives .
Intermediate: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced kinase inhibition?
Methodological Answer:
- Substituent Variation :
- N4-(3-Chlorophenyl) : Enhances hydrophobic interactions with kinase ATP-binding pockets .
- N6-Diethyl Groups : Improve solubility and reduce off-target binding compared to bulkier substituents .
- Assays :
- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseScan) to identify selectivity .
- IC50 Determination : Dose-response curves using ADP-Glo™ kinase assays .
- QSAR Modeling : Use Schrödinger’s Maestro or MOE to predict binding affinities based on electronic (Hammett σ) and steric parameters .
Q. Table 2: SAR Insights from Analogous Compounds
| Substituent Modification | Biological Impact | Source |
|---|---|---|
| Chlorine → Fluorine at N4-aryl | Reduced cytotoxicity, improved selectivity | |
| N6-Diethyl → N6-Cycloheptyl | Increased potency (IC50 ↓ 30%) but lower solubility |
Advanced: What strategies resolve contradictions in biological activity data between similar pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Orthogonal Assays : Confirm target engagement using cellular thermal shift assays (CETSA) alongside enzymatic assays .
- Solubility Adjustments : Address false negatives by optimizing DMSO concentration (<0.1%) in cell-based assays .
- Crystallographic Analysis : Compare co-crystal structures of analogs with kinases (e.g., EGFR T790M) to explain potency differences .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in halogen substituent effects .
Advanced: How to design experiments to assess off-target effects of this compound in kinase inhibition studies?
Methodological Answer:
- Broad Kinase Profiling : Use multiplexed platforms (e.g., DiscoverX KINOMEscan) to evaluate >400 kinases .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing IC50 in wild-type vs. kinase-deleted cell lines .
- Proteome-Wide Screening : Employ affinity-based pulldown with biotinylated probes and LC-MS/MS identification .
- In Silico Toxicity Prediction : Tools like SwissADME to flag potential hERG or CYP450 interactions .
Intermediate: What are the methodological challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
- Process Chemistry : Transition from batch to continuous flow reactors to improve reproducibility and reduce reaction times .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .
- Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .
Advanced: How can computational modeling predict metabolic stability of this compound?
Methodological Answer:
- Metabolite Prediction : Use Schrödinger’s Metabolite or GLORYx to identify likely oxidation sites (e.g., N-deethylation) .
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using induced-fit docking protocols .
- Half-Life Estimation : Apply quantitative structure-pharmacokinetic relationship (QSPR) models trained on pyrazolo-pyrimidine datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
